(2-Methylpropyl)(propan-2-yl)amine hydrochloride

CAS No.: 98630-32-1

Cat. No.: VC4325307

Molecular Formula: C7H18ClN

Molecular Weight: 151.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98630-32-1 |

|---|---|

| Molecular Formula | C7H18ClN |

| Molecular Weight | 151.68 |

| IUPAC Name | 2-methyl-N-propan-2-ylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H17N.ClH/c1-6(2)5-8-7(3)4;/h6-8H,5H2,1-4H3;1H |

| Standard InChI Key | MQBUMZZSHWKKJZ-UHFFFAOYSA-N |

| SMILES | CC(C)CNC(C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

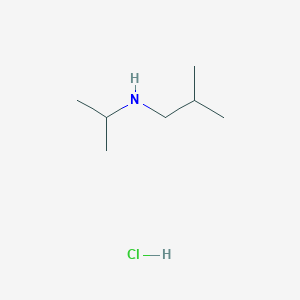

(2-Methylpropyl)(propan-2-yl)amine hydrochloride, also known as N-isobutyl-N-isopropylamine hydrochloride, is the hydrochloride salt of the corresponding secondary amine. Its molecular structure features an isopropyl group (propan-2-yl) and an isobutyl group (2-methylpropyl) bonded to a central nitrogen atom, with a chloride counterion stabilizing the protonated amine (Figure 1) .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₈ClN |

| Molecular Weight | 151.67 g/mol |

| CAS Registry | 39099-24-6 (free base) |

The free base (N-isobutyl-N-isopropylamine) has a molecular weight of 115.21 g/mol , while the hydrochloride form adds 36.46 g/mol from the HCl component.

Structural Analysis

The compound’s amine nitrogen adopts a trigonal pyramidal geometry, with bond angles approximating 107° . The isopropyl and isobutyl substituents create steric hindrance, influencing reactivity and solubility. The hydrochloride salt enhances stability and water solubility compared to the free base .

Synthesis and Production Methods

Laboratory Synthesis

The free base is typically synthesized via alkylation of isopropylamine with isobutyl bromide under basic conditions :

Subsequent treatment with hydrochloric acid yields the hydrochloride salt :

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield and purity. Key parameters include:

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 160–165°C | Estimated |

| Density | 0.9–1.1 g/cm³ | Estimated |

| Solubility (H₂O) | >100 mg/mL (20°C) |

The hydrochloride salt is hygroscopic, requiring storage in airtight containers under inert gas .

Spectroscopic Characteristics

-

IR Spectroscopy: N–H stretch at 3200–2800 cm⁻¹; C–N stretch at 1250–1020 cm⁻¹ .

-

¹H NMR (D₂O): δ 1.0–1.2 (m, 12H, CH₃), 2.4–2.6 (m, 2H, CH₂), 3.1–3.3 (m, 1H, CH) .

Chemical Reactivity and Applications

Reactivity Profile

As a secondary amine hydrochloride, the compound participates in:

-

Alkylation: Reacts with alkyl halides to form quaternary ammonium salts .

-

Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).

-

Salt Metathesis: Exchanges chloride for other anions (e.g., sulfate) in polar solvents .

Industrial and Research Applications

Comparative Analysis with Related Amines

N-Isopropylbenzylamine Hydrochloride

While structurally distinct, N-isopropylbenzylamine shares similar synthetic routes (e.g., reductive amination) . Key differences include:

-

Higher lipophilicity (logP 2.1 vs. 1.5 for (2-Methylpropyl)(propan-2-yl)amine hydrochloride)

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume